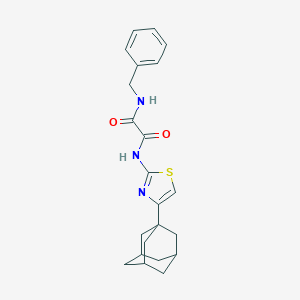

![molecular formula C21H20Cl2N2O B408077 11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 329206-31-7](/img/structure/B408077.png)

11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .

Molecular Structure Analysis

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis

The experimental C5–C6–C7–C8 torsion angle 175 (8)° and calculated observe at 178.8 (°), confirms the molecule exhibits an E configuration concerning the C6=C7 double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm^3, boiling point of 609.9±55.0 °C at 760 mmHg, and a flash point of 322.6±31.5 °C . It also has a molar refractivity of 115.2±0.4 cm^3 and a molar volume of 315.2±5.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Antitrypanosomal Activity

This compound has been evaluated for its potential as a trypanocidal agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. The study includes in vitro assays and theoretical characterizations of pharmacokinetics and pharmacodynamics .

Antioxidant and Anxiolytic Properties

Researchers have synthesized derivatives of this compound that exhibit potent antioxidant and anxiolytic effects. These properties are beneficial for managing oxidative stress and anxiety disorders .

Synthesis of Midazolam

The compound has been used in the synthesis of midazolam , a medication typically used for anesthesia, procedural sedation, trouble sleeping, and severe agitation .

Pharmaceutical Applications

Benzodiazepine derivatives like this compound are known for their wide range of pharmaceutical applications including anti-anxiety , anti-convulsion , antimicrobial , sedative , and hypnotic effects .

Industrial Applications

These derivatives are also utilized in industry for purposes such as dyes for acrylic fibers in photography and materials with distinct electron mobility for electron transformation .

Pharmacological Properties

Benzoxazine and benzoxazinone derivatives exhibit pharmacological properties like anti-inflammatory , analgesic , antifungal , neuroprotective , and antibacterial activities .

Muscle Relaxants and Anticonvulsants

The core structure of benzodiazepines is used in medications that function as muscle relaxants and anticonvulsants due to their ability to act on the central nervous system .

Green Chemistry Synthesis

A novel synthetic strategy has been developed for these derivatives using green chemistry principles. This involves a catalytic method that is straightforward, effective, and environmentally friendly .

Each application mentioned above represents a unique field where the compound has shown potential or proven efficacy. The versatility of this compound in various scientific research applications highlights its significance in both medicinal chemistry and industrial processes.

Insights of potential trypanocidal effect - Springer Microwave-assisted synthesis - Springer Microwave Assisted Synthesis - SSRN Improved synthesis of midazolam - Springer Microwave-assisted preparation - SAGE Journals Advancements in Synthesis - Bentham Science Synthesis and Medicinal Importance - Springer 1,4-Benzodiazepines Description - IntechOpen A Novel Synthetic Strategy - Springer

Wirkmechanismus

Target of Action

It is known that similar compounds, such as benzodiazepines, primarily target gamma-aminobutyric acid (gaba) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to effects such as sedation, muscle relaxation, and anxiolytic activity .

Biochemical Pathways

Benzodiazepines are known to affect the gabaergic pathway, enhancing the inhibitory effect of gaba neurotransmission . This can lead to downstream effects such as reduced anxiety, sedation, and muscle relaxation.

Pharmacokinetics

It is known that benzodiazepines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The half-life can vary significantly among different benzodiazepines .

Result of Action

Benzodiazepines, which share a similar structure, typically result in decreased neuronal excitability and reduced transmission of nerve signals in the brain . This can lead to effects such as sedation, muscle relaxation, and reduced anxiety.

Eigenschaften

IUPAC Name |

6-(2,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-8-7-12(22)9-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWFYZHFDCGFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

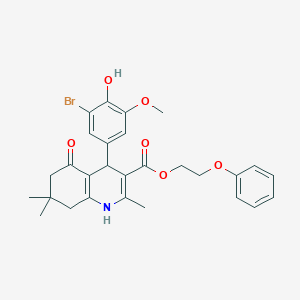

![3-allyl-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B407995.png)

![3-amino-N-(2,4-dibromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407997.png)

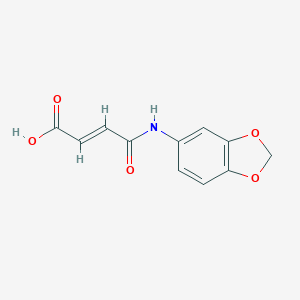

![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B407999.png)

![2-({[4-Chloro-5-methyl-2-(1-methylethyl)phenyl]oxy}methyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B408007.png)

![2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1-naphthol](/img/structure/B408009.png)

![Methyl 4-({[3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B408010.png)

![Ethyl 4-({[3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B408011.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B408012.png)

![2,3-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}quinoxaline](/img/structure/B408013.png)

![(1E)-1-(4-bromophenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B408019.png)

![chromeno[4,3-b][1,5]benzodiazepin-6(13H)-one](/img/structure/B408020.png)